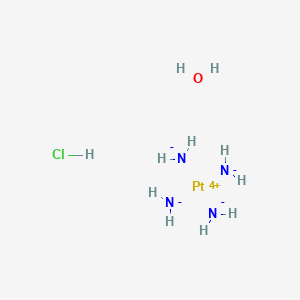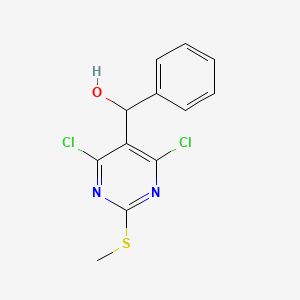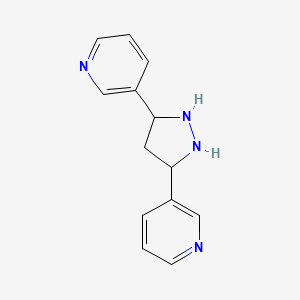
Azanide;platinum(4+);hydrate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraammineplatinum(II) chloride monohydrate is a coordination complex of platinum(II) that consists of a central platinum ion surrounded by four ammine (NH₃) ligands and two chloride (Cl⁻) ions. This compound is commonly used as a precursor to synthesize other platinum catalysts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraammineplatinum(II) chloride monohydrate can be synthesized by reacting platinum(II) chloride with ammonia in an aqueous solution. The reaction typically involves dissolving platinum(II) chloride in water and then adding an excess of ammonia to form the tetraammine complex. The solution is then evaporated to yield the monohydrate form of the compound .
Industrial Production Methods
In industrial settings, the production of tetraammineplatinum(II) chloride monohydrate follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tetraammineplatinum(II) chloride monohydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .
Aplicaciones Científicas De Investigación
Tetraammineplatinum(II) chloride monohydrate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tetraammineplatinum(II) chloride monohydrate involves its ability to form coordination complexes with various ligands. The platinum ion in the center of the complex can interact with different molecular targets, such as proteins and nucleic acids, through coordination bonds. These interactions can alter the structure and function of the target molecules, leading to various biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetraamminepalladium(II) chloride monohydrate: Similar to tetraammineplatinum(II) chloride monohydrate but with palladium instead of platinum.
Diamminedinitritoplatinum(II) solution: Another platinum(II) complex with different ligands.
Ammonium tetrachloroplatinate(II): A platinum(II) complex with chloride and ammonium ligands.
Uniqueness
Tetraammineplatinum(II) chloride monohydrate is unique due to its specific coordination environment, which allows it to form stable complexes with a wide range of ligands. This versatility makes it a valuable precursor for synthesizing various platinum-based catalysts and drugs .
Propiedades
Fórmula molecular |
ClH11N4OPt |
|---|---|
Peso molecular |
313.65 g/mol |
Nombre IUPAC |
azanide;platinum(4+);hydrate;hydrochloride |
InChI |
InChI=1S/ClH.4H2N.H2O.Pt/h1H;5*1H2;/q;4*-1;;+4 |
Clave InChI |
XXEYUBAEWIHKOE-UHFFFAOYSA-N |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].O.Cl.[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343335.png)

![(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione](/img/structure/B12343359.png)



![Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium](/img/structure/B12343380.png)
![8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12343382.png)
![8-Chloro-7-iodo-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12343390.png)
![Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis-](/img/structure/B12343396.png)

![9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12343400.png)
![1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343404.png)

